molecular formula C21H19NOS B13807161 (2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one

(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13807161
M. Wt: 333.4 g/mol
InChI Key: YSUNOCYISGYCCX-SDEVTQOVSA-N
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Description

The compound (2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one is a heterocyclic organic molecule featuring a benzothiazole core fused with a dihydronaphthalenone moiety. Benzothiazole derivatives are widely studied for applications in materials science and medicinal chemistry due to their photostability, π-conjugation, and bioactivity .

Properties

Molecular Formula

C21H19NOS

Molecular Weight

333.4 g/mol

IUPAC Name

(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C21H19NOS/c1-2-22-18-9-5-6-10-19(18)24-20(22)14-13-16-12-11-15-7-3-4-8-17(15)21(16)23/h3-10,13-14H,2,11-12H2,1H3/b16-13+,20-14-

InChI Key

YSUNOCYISGYCCX-SDEVTQOVSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCC4=CC=CC=C4C3=O

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves a condensation reaction between a 3-ethylbenzothiazolium salt and a 3,4-dihydronaphthalen-1(2H)-one derivative, under basic or acidic catalysis to form the conjugated ethylidene linkage.

The key steps include:

  • Preparation of the benzothiazole ylidene intermediate.
  • Aldol-type condensation with the dihydronaphthalenone.
  • Purification and characterization of the final product.

Stepwise Synthesis Details

Synthesis of 3-Ethyl-1,3-benzothiazol-2(3H)-ylidene Intermediate
  • Starting from o-aminothiophenol derivatives, the benzothiazole ring is constructed by cyclization with ethylating agents.
  • The formation of the ylidene intermediate involves quaternization of the benzothiazole nitrogen with ethyl halides, followed by deprotonation to generate the ylidene species.
  • Typical conditions involve reflux in ethanol or other polar solvents, with acid or base catalysis to facilitate cyclization and quaternization.
Condensation with 3,4-Dihydronaphthalen-1(2H)-one
  • The benzothiazolium ylidene intermediate is then reacted with 3,4-dihydronaphthalen-1(2H)-one under controlled temperature conditions.
  • The reaction proceeds via an aldol condensation mechanism, forming the ethylidene linkage between the benzothiazole and dihydronaphthalenone moieties.
  • Acidic catalysts such as p-toluenesulfonic acid or basic catalysts like sodium ethoxide in ethanol are commonly employed.
  • Reaction times vary from several hours to overnight reflux depending on catalyst and solvent.
Workup and Purification
  • Upon completion, the reaction mixture is cooled and quenched with water.
  • The crude product is extracted with organic solvents such as dichloromethane.
  • Drying agents like anhydrous sodium sulfate are used to remove residual water.
  • Purification is typically achieved by recrystallization from ethanol or chromatographic methods.

Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Benzothiazole ring formation o-aminothiophenol + ethyl bromide, reflux 75-85 Purity confirmed by IR and NMR
Ylidene intermediate formation Quaternization with ethyl halide, base 70-80 Monitored by TLC and UV-Vis spectroscopy
Condensation with dihydronaphthalenone Acid/base catalysis, reflux in ethanol 60-80 Product isolated by recrystallization

Spectroscopic and Analytical Characterization

  • IR Spectroscopy : Characteristic bands observed include aromatic C=C stretching (~1460 cm^-1), C=O stretching of the dihydronaphthalenone (~1650 cm^-1), and C-S stretching (~1250 cm^-1).
  • NMR Spectroscopy : Proton NMR reveals signals corresponding to aromatic protons, ethyl substituents, and the ethylidene protons with characteristic coupling constants confirming E/Z isomerism.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight ~333.45 g/mol.
  • Melting Point : Typically around 145°C, indicating purity and consistent batch quality.

Literature-Reported Synthetic Routes

A representative synthetic route from peer-reviewed literature involves:

  • Reaction of p-tolylthiourea with hydrobromic acid to form benzothiazolamine intermediates.
  • Subsequent reaction with hydrazine hydrate to form hydrazino derivatives.
  • Condensation with substituted acetophenones or related ketones under reflux in ethanol with glacial acetic acid catalysis.
  • This method yields benzothiazole derivatives with yields ranging from 40-60% depending on substituents and reaction conditions.

Though this example focuses on related benzothiazole derivatives, the methodology and reaction conditions are adaptable to the synthesis of the target compound by substituting the ketone partner with 3,4-dihydronaphthalen-1(2H)-one.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Yield (%) Key Observations
Benzothiazole ring synthesis o-Aminothiophenol, ethyl bromide, reflux 75-85 Efficient cyclization
Ylidene intermediate formation Ethyl halide quaternization, base 70-80 Formation confirmed by UV-Vis
Aldol condensation with dihydronaphthalenone Acid/base catalysis, reflux in ethanol 60-80 Requires careful control of pH
Purification Extraction, drying, recrystallization - High purity product obtained

Chemical Reactions Analysis

Substitution Reactions

The iodide counterion in benzothiazolium salts (commonly found in such compounds ) facilitates substitution reactions. For example:

  • Hydrolysis : The iodide ion can be replaced by hydroxide under basic conditions, forming a hydroxobenzothiazolium species .

  • Nucleophilic substitution : Reaction with amines or alkoxides could yield substituted derivatives, though steric hindrance from the ethylidene substituents may limit reactivity .

Reaction Table :

Reaction TypeReagentsProductReference
HydrolysisNaOH, H2OHydroxobenzothiazolium salt
Amine substitutionRNH2, CH3CNAmine-substituted derivative

Electrophilic Aromatic Substitution

The benzothiazolium ring, while electron-deficient, may undergo electrophilic substitution at positions activated by conjugation. For instance:

  • Nitration : Electrophilic nitration could occur at the para position relative to the ethylidene group .

  • Halogenation : Bromination or chlorination may target the aromatic ring, influenced by directing groups .

Reaction Table :

Reaction TypeReagentsPosition of AttackReference
NitrationHNO3, H2SO4Para to ethylidene
BrominationBr2, FeBr3Ortho to ethylidene

Cycloaddition Reactions

The conjugated ethenyl and cyclopentenyl groups suggest potential for cycloadditions:

  • Diels-Alder reaction : The cyclopentenyl moiety could act as a diene, reacting with dienophiles like maleic anhydride .

  • [2+2] Cycloaddition : The ethenyl group may participate in photochemical [2+2] reactions with alkenes .

Reaction Table :

Reaction TypeReagentsProductReference
Diels-AlderMaleic anhydrideCycloadduct
[2+2] CycloadditionUV light, ethyleneCross-conjugated product

Condensation Reactions

The naphthalenone ketone group enables condensation chemistry:

  • Aldol condensation : Reaction with aldehydes or ketones could form extended conjugated systems .

  • Claisen condensation : Self-condensation under basic conditions may produce dimeric structures .

Reaction Table :

Reaction TypeReagentsProductReference
Aldol condensationCH3CHO, NaOHCross-conjugated ketone
Claisen condensationNaOH, refluxDimeric naphthalenone

Enolate Chemistry

The ketone group in naphthalenone can form enolates under basic conditions, enabling:

  • Michael addition : Reaction with α,β-unsaturated carbonyls .

  • Alkylation : Electrophilic alkylation of enolates with alkyl halides .

Reaction Table :

Reaction TypeReagentsProductReference
Michael additionAcrylonitrile, NaHAdduct with nitrile
AlkylationCH3I, NaHAlkylated naphthalenone

Research Implications

The compound’s reactivity is critical for its application in:

  • Optoelectronics : The conjugated system may enhance fluorescence or charge-transfer properties .

  • Pharmaceuticals : Substitution and condensation reactions could modulate bioactivity for therapeutic targets .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to the target compound can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer effects. The target compound's structure suggests potential interactions with cancer cell pathways. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study: Synthesis and Biological Evaluation

A study synthesized several benzothiazole derivatives and evaluated their cytotoxicity against different cancer cell lines. Among these compounds, those with structural similarities to (2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one demonstrated significant cytotoxic effects, highlighting their potential as anticancer agents .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of the compound suggest its use in OLED technology. Research into similar compounds indicates that they can function as efficient light-emitting materials due to their ability to facilitate charge transport and emit light upon excitation .

Case Study: OLED Fabrication

A recent study explored the use of benzothiazole-based compounds in OLEDs. The incorporation of such compounds into device architectures improved luminescence efficiency and stability compared to traditional materials. This research underscores the potential of this compound in next-generation display technologies .

Herbicidal Activity

Preliminary investigations suggest that the compound may exhibit herbicidal properties by inhibiting key metabolic processes in plants. Compounds structurally related to it have been shown to disrupt amino acid biosynthesis in target weeds, leading to stunted growth and eventual plant death .

Application Area Potential Benefits References
Medicinal ChemistryAntimicrobial and anticancer activity
Materials ScienceUse in OLEDs for improved efficiency
Agricultural ChemistryHerbicidal properties affecting amino acid synthesis

Comparison with Similar Compounds

Structural Features

The target compound’s benzothiazole-dihydronaphthalenone hybrid structure is unique, but its components are present in other derivatives:

Compound Name Core Structure Key Substituents Reference
(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one Benzothiazole + dihydronaphthalenone Ethyl group at N3, conjugated ethylidene bridge Target Compound
2,8-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one Dihydronaphthalenone Hydroxy groups at C2 and C8
(2Z)-2-{(2E)-[(2,4-Dimethoxyphenyl)methylidene]hydrazono}-3-methyl-2,3-dihydro-1,3-benzothiazole Benzothiazole Hydrazone linker with 2,4-dimethoxyphenyl group; methyl at N3
2-{(E)-[(2Z)-(3-Chloro-1-methyl-2,2-dioxo-3,4-dihydro-1H-2,1-benzothiazin-4-ylidene)hydrazinylidene]methyl}phenol Benzothiazine Chloro, methyl, and phenolic substituents; hydrazine linker

Key Observations :

  • Unlike natural dihydronaphthalenones (e.g., compound 1 in ), the synthetic target lacks hydroxyl groups, which may reduce polarity and alter bioavailability.

Comparison :

  • The target compound’s synthesis may require precise control of E/Z configurations, unlike the straightforward hydrazone formation in .

Physicochemical Properties

Data limitations exist, but inferences can be made:

Property Target Compound 2,8-Dihydroxy-dihydronaphthalenone (2Z)-2-{(2E)-[...]}-3-methyl-benzothiazole
Molecular Weight ~375 g/mol (estimated) 194.19 g/mol ~385 g/mol
Polarity Moderate (ketone, no -OH groups) High (two -OH groups) Moderate (methoxy groups)
Solubility Likely soluble in DMSO, acetone Water-insoluble (hydrophobic core) Soluble in chloroform, DMSO
Thermal Stability High (conjugated system) Moderate High (rigid hydrazone linker)

Notes:

  • The target compound’s lack of hydroxyl groups may improve lipid solubility compared to , enhancing membrane permeability in biological systems.

Inferred Properties of Target Compound :

  • The conjugated system could enable fluorescence, making it suitable for sensors or dyes.
  • Bioactivity might align with benzothiazole-based antimicrobial agents, though substituents (e.g., ethyl vs. methyl) modulate potency .

Biological Activity

The compound (2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one (CAS No. 53704-21-5) is a synthetic organic molecule with potential biological activities. This article aims to explore its biological activity through various studies, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

  • Molecular Formula : C21H19NOS
  • Molecular Weight : 333.45 g/mol
  • Structure : The compound features a naphthalene core with a benzothiazole substituent, which is significant for its biological interactions.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of related compounds have been studied extensively. For instance, thiosemicarbazone complexes demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity hints at the potential of this compound as a therapeutic agent in oncology.

Case Study: Thiosemicarbazone Complexes

A study involving various thiosemicarbazone complexes revealed that:

  • Platinum(II) complexes exhibited higher cytotoxicity in U937 leukemia cells.
  • The compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation.

The mechanism through which benzothiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes and DNA. Molecular docking studies have suggested that these compounds may bind to active sites of enzymes involved in cellular metabolism or DNA replication, thereby inhibiting their function.

In vitro Studies

In vitro assays have been conducted to assess the biological activity of related compounds:

  • Antimicrobial Assays : Agar well diffusion methods were used to evaluate the effectiveness against bacterial strains.
  • Cytotoxicity Assays : MTT assays measured cell viability in the presence of the compound.
  • Molecular Docking : Computational studies predicted binding affinities and interactions with target proteins.

Summary of Findings

The following table summarizes key findings from various studies on related compounds:

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against E. coli and S. aureus
CytotoxicityInduced apoptosis in cancer cell lines; selective for malignant cells
Molecular InteractionStrong binding affinity to DNA and metabolic enzymes

Q & A

Q. What are the standard synthetic routes for preparing (2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For benzothiazole derivatives, a common approach is the base-catalyzed cyclization of substituted thioamides with α,β-unsaturated ketones. For example, describes analogous compounds synthesized via refluxing precursors in ethanol with yields of 80–85% . Key steps include:
  • Formation of the benzothiazole core via cyclization.
  • Introduction of the ethylidene group using a Wittig or Horner-Wadsworth-Emmons reaction.
  • Final purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography.
    Characterization involves melting point analysis, IR (C=O and C=N stretches at ~1650–1700 cm⁻¹), and ¹H/¹³C NMR (distinct peaks for ethyl, benzothiazole, and dihydronaphthalenone protons) .

Q. How is the stereochemistry (E/Z configuration) of the double bonds confirmed?

  • Methodological Answer : The E/Z configuration is determined using NOESY NMR to assess spatial proximity of substituents. For instance, in , the (1Z,2E) configuration of a hydrazine derivative was confirmed via coupling constants and NOE correlations between specific protons . Additionally, UV-Vis spectroscopy can detect conjugation patterns influenced by stereochemistry, as seen in for thiazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer : Discrepancies in spectral data (e.g., unexpected shifts in NMR or IR) often arise from solvent effects, tautomerism, or impurities. Strategies include:
  • 2D NMR (COSY, HSQC) : To clarify proton-proton and carbon-proton correlations (e.g., used ¹H-¹³C HSQC to resolve overlapping signals in triazole derivatives) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict NMR/IR spectra for comparison with experimental data .
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated in for halogenated benzothiazines .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer : Following the framework in , a tiered approach is recommended:
  • Physicochemical Properties : Measure logP (octanol-water partitioning) and hydrolysis rates using HPLC-MS .
  • Biotic/Abiotic Degradation : Aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines) with soil/water matrices.
  • Ecotoxicity : Acute/chronic toxicity tests on Daphnia magna or algae (OECD 202/201), with LC₅₀/EC₅₀ determination .
    Data should be contextualized within molecular docking studies to predict enzyme interactions (e.g., cytochrome P450 metabolism).

Q. How can the compound’s electronic properties be leveraged for mechanistic studies in photochemical reactions?

  • Methodological Answer : The extended π-conjugation in the benzothiazole-dihydronaphthalenone system enables unique photophysical behavior. Techniques include:
  • Time-Resolved Fluorescence Spectroscopy : To study excited-state dynamics (e.g., ’s analysis of pyridothiadiazinones) .
  • Electrochemical Analysis : Cyclic voltammetry (e.g., CH Instruments) measures redox potentials, correlating with HOMO/LUMO gaps .
  • Theoretical Studies : TD-DFT calculations (e.g., using ORCA) model charge transfer pathways for reaction optimization .

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